molecular formula C12H12N2O2 B13368449 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid

Cat. No.: B13368449
M. Wt: 216.24 g/mol
InChI Key: RKUXUXGGSSAEPC-UHFFFAOYSA-N
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Description

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid is a heterocyclic compound that belongs to the diazepine family This compound features a seven-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base can lead to the formation of the desired diazepine ring . The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and carboxylic acid groups make it versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-phenyl-2,3-dihydro-1H-1,4-diazepine-7-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-8-10(13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,15,16)

InChI Key

RKUXUXGGSSAEPC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C=C(N1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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